molecular formula C7H11NO2S2 B5846052 ethyl (4,5-dihydro-1,3-thiazol-2-ylthio)acetate

ethyl (4,5-dihydro-1,3-thiazol-2-ylthio)acetate

Cat. No. B5846052
M. Wt: 205.3 g/mol
InChI Key: DUWXMQDMWCMRJL-UHFFFAOYSA-N
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Description

Ethyl (4,5-dihydro-1,3-thiazol-2-ylthio)acetate, also known as EDTA, is a chemical compound that has been extensively studied in scientific research. EDTA is a thiazolidine-based compound that is widely used in the synthesis of various organic compounds due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl (4,5-dihydro-1,3-thiazol-2-ylthio)acetate is based on its ability to form stable complexes with metal ions. ethyl (4,5-dihydro-1,3-thiazol-2-ylthio)acetate binds to metal ions through its thiol and amino groups, forming a chelate complex that is stable under physiological conditions. The metal chelates formed by ethyl (4,5-dihydro-1,3-thiazol-2-ylthio)acetate can interact with various biological molecules, including proteins, enzymes, and DNA, leading to changes in their structure and function.
Biochemical and Physiological Effects
ethyl (4,5-dihydro-1,3-thiazol-2-ylthio)acetate has been shown to have various biochemical and physiological effects in vitro and in vivo. ethyl (4,5-dihydro-1,3-thiazol-2-ylthio)acetate has antioxidant properties and can scavenge free radicals, reducing oxidative stress in cells. ethyl (4,5-dihydro-1,3-thiazol-2-ylthio)acetate can also inhibit the activity of various enzymes, including metalloproteinases, which are involved in the degradation of extracellular matrix components. ethyl (4,5-dihydro-1,3-thiazol-2-ylthio)acetate has been shown to have anticancer properties, inhibiting the proliferation and migration of cancer cells.

Advantages and Limitations for Lab Experiments

Ethyl (4,5-dihydro-1,3-thiazol-2-ylthio)acetate has several advantages for lab experiments, including its high yield and purity, as well as its ability to form stable metal chelates. ethyl (4,5-dihydro-1,3-thiazol-2-ylthio)acetate can be used as a tool to study the role of metal ions in biological systems, and to develop metal-based drugs. However, ethyl (4,5-dihydro-1,3-thiazol-2-ylthio)acetate has some limitations, including its potential toxicity, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for the study of ethyl (4,5-dihydro-1,3-thiazol-2-ylthio)acetate. One area of research is the development of metal-based drugs that can target specific biological molecules. Another area of research is the study of the role of metal ions in disease pathogenesis, and the development of metal chelators as therapeutic agents. The use of ethyl (4,5-dihydro-1,3-thiazol-2-ylthio)acetate as a tool for the study of metal ion biology is likely to continue to be an important area of research in the future.
Conclusion
ethyl (4,5-dihydro-1,3-thiazol-2-ylthio)acetate is a thiazolidine-based compound that has been extensively studied in scientific research. ethyl (4,5-dihydro-1,3-thiazol-2-ylthio)acetate has unique chemical properties that make it a valuable tool for the study of metal ion biology and the development of metal-based drugs. ethyl (4,5-dihydro-1,3-thiazol-2-ylthio)acetate has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. ethyl (4,5-dihydro-1,3-thiazol-2-ylthio)acetate has advantages and limitations for lab experiments, and there are several future directions for the study of ethyl (4,5-dihydro-1,3-thiazol-2-ylthio)acetate.

Synthesis Methods

The synthesis of ethyl (4,5-dihydro-1,3-thiazol-2-ylthio)acetate involves the reaction between 2-aminothiazoline and ethyl chloroacetate. The reaction takes place in the presence of a base such as sodium hydroxide, and the product is obtained after purification through column chromatography. The yield of ethyl (4,5-dihydro-1,3-thiazol-2-ylthio)acetate is typically high, and the purity can be verified through NMR and mass spectrometry.

Scientific Research Applications

Ethyl (4,5-dihydro-1,3-thiazol-2-ylthio)acetate has been extensively studied in scientific research due to its unique chemical properties. ethyl (4,5-dihydro-1,3-thiazol-2-ylthio)acetate is widely used as a ligand in coordination chemistry, where it forms complexes with metal ions such as copper, iron, and zinc. These metal complexes have been shown to have various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

properties

IUPAC Name

ethyl 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S2/c1-2-10-6(9)5-12-7-8-3-4-11-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWXMQDMWCMRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NCCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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